N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a naphthyridine core with various functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the 3,4-dimethoxyphenyl group, the 2-ethylpiperidine-1-carbonyl group, and the 7-methyl group. Common reagents and conditions used in these reactions include:
Reagents: Various organic solvents, catalysts, and protecting groups.
Conditions: Controlled temperature, pressure, and pH levels to ensure the desired reaction pathways.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar core structures but different functional groups.
Piperidine Derivatives: Compounds featuring the piperidine ring with various substitutions.
Phenyl Derivatives: Compounds with phenyl groups and different substituents.
Uniqueness
N-(3,4-dimethoxyphenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups, which can impart distinct biological activities and chemical properties
Properties
IUPAC Name |
[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-5-18-8-6-7-13-29(18)25(30)20-15-26-24-19(11-9-16(2)27-24)23(20)28-17-10-12-21(31-3)22(14-17)32-4/h9-12,14-15,18H,5-8,13H2,1-4H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEDMXXLZLODLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)OC)OC)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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